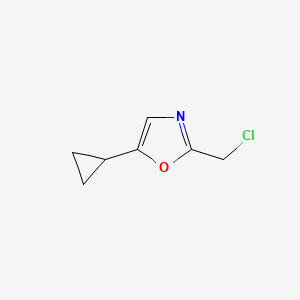

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEWMMYBZYLLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225058-34-3 | |

| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document delineates a primary synthetic strategy based on the Robinson-Gabriel oxazole synthesis, detailing each step from commercially available starting materials. An alternative route via the Van Leusen oxazole synthesis is also presented, offering flexibility in synthetic design. The guide is structured to provide not only detailed experimental protocols but also the underlying chemical principles and rationale for methodological choices, ensuring scientific integrity and reproducibility. Visual aids in the form of reaction schemes and workflow diagrams are included to enhance understanding.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics. The title compound, this compound, incorporates two key features: a reactive chloromethyl group at the 2-position, which serves as a handle for further chemical elaboration, and a cyclopropyl group at the 5-position, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.

This guide will focus on a robust and logical synthetic approach to this target molecule, emphasizing practical and scalable methodologies suitable for a research and development setting.

Primary Synthetic Route: The Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles, proceeding through the cyclization of an α-acylamino ketone intermediate.[2][3] This approach offers a convergent and modular strategy for the synthesis of 2,5-disubstituted oxazoles.

The overall synthetic workflow is depicted below:

Figure 1: Workflow for the Robinson-Gabriel synthesis of the target oxazole.

Step 1: Synthesis of 1-Cyclopropyl-2-aminoethanone Hydrochloride

The initial step involves the conversion of the readily available starting material, cyclopropyl methyl ketone, into the corresponding α-amino ketone. While various methods for the α-amination of ketones exist, a common approach involves an initial α-halogenation followed by displacement with an amine source or a direct amination protocol. For the purpose of this guide, we will outline a procedure involving α-bromination followed by reaction with an amine equivalent and subsequent hydrolysis.

Experimental Protocol:

-

α-Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0 eq) dropwise at 0 °C. The reaction is typically monitored by TLC until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which is often used in the next step without further purification.

-

Amination and Hydrolysis: The crude α-bromo ketone is dissolved in a solvent like chloroform and treated with hexamethylenetetramine (urotropine) (1.1 eq). The mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and the resulting salt is hydrolyzed by heating with a mixture of ethanol and concentrated hydrochloric acid. The product, 1-cyclopropyl-2-aminoethanone hydrochloride, can be isolated by filtration upon cooling.

Step 2: N-Acylation to form N-(Chloroacetyl)-1-cyclopropyl-2-aminoethanone

The second step is the N-acylation of the α-amino ketone hydrochloride with chloroacetyl chloride. This reaction forms the crucial α-acylamino ketone precursor for the subsequent cyclization. The Schotten-Baumann reaction conditions are generally effective for this transformation.

Experimental Protocol:

-

Dissolve 1-cyclopropyl-2-aminoethanone hydrochloride (1.0 eq) in a biphasic solvent system, such as dichloromethane and aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-(chloroacetyl)-1-cyclopropyl-2-aminoethanone. This product can be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 3: Cyclization to this compound

The final step is the intramolecular cyclization of the N-acylamino ketone to form the oxazole ring. This dehydration reaction is typically promoted by strong acids or dehydrating agents.[2]

Figure 2: Simplified mechanism of the Robinson-Gabriel cyclization step.

Experimental Protocol:

-

To the crude or purified N-(chloroacetyl)-1-cyclopropyl-2-aminoethanone (1.0 eq), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

-

The reaction mixture is typically heated to facilitate the cyclization. The reaction temperature and time will depend on the chosen dehydrating agent and should be optimized. For example, when using concentrated sulfuric acid, the reaction may be heated at 60-80 °C.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

-

The aqueous solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Table 1: Summary of the Robinson-Gabriel Synthesis Route

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | α-Amination | 1. Br₂, 2. Hexamethylenetetramine, 3. HCl/EtOH | Stepwise reaction, with heating in the amination and hydrolysis steps. |

| 2 | N-Acylation | Chloroacetyl chloride, NaHCO₃ | Biphasic system, 0 °C to room temperature. |

| 3 | Cyclization | Concentrated H₂SO₄ or P₂O₅ | Heating, followed by aqueous workup and extraction. |

Alternative Synthetic Route: The Van Leusen Oxazole Synthesis

An alternative and powerful method for the synthesis of 5-substituted oxazoles is the Van Leusen reaction.[4] This approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Figure 3: Workflow for the Van Leusen synthesis of the target oxazole.

This route is particularly attractive due to its operational simplicity and the commercial availability of TosMIC. The key starting material for the synthesis of the target molecule via this method would be cyclopropanecarboxaldehyde.

Synthesis of Cyclopropanecarboxaldehyde

Cyclopropanecarboxaldehyde can be prepared from commercially available starting materials such as cyclopropylmethanol by oxidation using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Van Leusen Reaction

The reaction of cyclopropanecarboxaldehyde with TosMIC in the presence of a base like potassium carbonate in methanol is a common procedure for this transformation. To obtain the desired 2-(chloromethyl) substituent, a modification of the standard Van Leusen protocol would be necessary, potentially by using a chloro-substituted isocyanide reagent, though this is less common. A more straightforward approach would be to first synthesize 5-cyclopropyloxazole and then introduce the chloromethyl group at the 2-position. However, direct C-H chloromethylation of the oxazole ring can be challenging and may lead to a mixture of products.

A more direct, albeit less documented, approach for the specific target would involve a modified starting material or a multi-step sequence post-Van Leusen synthesis. For the purpose of this guide, the Robinson-Gabriel synthesis remains the more direct and predictable route to this compound.

Characterization and Purity Analysis

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the cyclopropyl and chloromethyl protons, as well as the oxazole ring protons and carbons, will confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl group in the intermediates and the C=N and C-O-C bonds of the oxazole ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Bromine is a toxic and corrosive substance. It should be handled in a fume hood with proper protective gear.

-

Concentrated sulfuric acid and phosphorus pentoxide are strong dehydrating agents and are highly corrosive. Handle with care and use appropriate protective measures.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a robust synthetic pathway for the preparation of this compound based on the Robinson-Gabriel synthesis. The provided step-by-step protocols and mechanistic insights are intended to enable researchers to successfully synthesize this valuable building block. The alternative Van Leusen approach has also been discussed, providing a broader perspective on the available synthetic strategies. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

-

Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

-

Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Wang, M., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(11), 609. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-5-benzyl oxazole. [Link]

- Google Patents. (2015). Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.

-

Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. [Link]

- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, predictable reactivity, and potential applications, offering insights grounded in the fundamental principles of oxazole chemistry. This document is structured to provide not just data, but a causal understanding of the molecule's behavior, enabling researchers to effectively harness its synthetic potential.

Molecular Structure and Physicochemical Properties

This compound belongs to the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2] The unique arrangement of the cyclopropyl group at the 5-position and the reactive chloromethyl group at the 2-position imparts a distinct combination of steric and electronic properties that are valuable in the design of novel molecular entities.

Structural Identification

The identity of this compound is unequivocally established by its structural and molecular formulas.

| Identifier | Value |

| Molecular Formula | C₇H₈ClNO |

| SMILES | C1CC1C2=CN=C(O2)CCl |

| InChI | InChI=1S/C7H8ClNO/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 |

| InChIKey | AGEWMMYBZYLLLS-UHFFFAOYSA-N |

| Monoisotopic Mass | 157.02943 Da |

Data sourced from PubChem CID 64988962.[3]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively published, we can predict its key properties based on its structure and data from similar compounds. These predictions are crucial for designing experimental conditions, such as reaction solvent selection and purification methods.

| Property | Predicted Value | Rationale and Implications |

| Molecular Weight | 157.60 g/mol | A relatively small molecule, suggesting potential for good solubility in organic solvents. |

| XlogP | 1.3 | This value suggests moderate lipophilicity, indicating a balance between aqueous and lipid solubility, a desirable trait for drug candidates.[3] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | This value for a similar isomer suggests good potential for cell membrane permeability. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, influencing solubility and biological interactions. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to its ability to cross biological membranes. |

| Rotatable Bonds | 2 | The bonds connecting the chloromethyl and cyclopropyl groups to the oxazole ring allow for conformational flexibility. |

Computational data for a related isomer, 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole, is used for TPSA, H-bond information, and rotatable bonds.[4]

The Chemistry of the Oxazole Core: Reactivity and Stability

The 1,3-oxazole ring is an electron-rich aromatic system, yet it exhibits a lower degree of aromaticity compared to its sulfur-containing analog, thiazole.[2] This influences its stability and reactivity.

-

Thermal Stability : Oxazoles are generally thermally stable compounds.[5]

-

Acidity/Basicity : The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8.[2] The nitrogen atom is the site of protonation.

-

Electrophilic Substitution : The hydrogen atom at the C2 position of an oxazole ring is the most acidic, making this position susceptible to deprotonation followed by reaction with electrophiles.[5] However, in the case of our target molecule, this position is already substituted.

The presence of the electron-withdrawing chloromethyl group at the 2-position and the electron-donating cyclopropyl group at the 5-position creates a unique electronic profile that will govern its reactivity in synthetic transformations.

The Chloromethyl Group: A Gateway for Synthetic Elaboration

The primary driver of this compound's synthetic utility is the highly reactive chloromethyl group at the 2-position. Halomethyl groups attached to heterocyclic systems are excellent electrophiles, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.[6]

Nucleophilic Substitution Reactions

The carbon of the chloromethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This opens up a vast chemical space for derivatization.

Experimental Insight: The choice of solvent and base is critical for these transformations. Aprotic polar solvents like DMF or acetonitrile are often preferred to facilitate the Sₙ2 reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the acid formed during the reaction or to deprotonate the nucleophile.

Proposed Experimental Protocol: Synthesis of a Secondary Amine Derivative

This protocol details a general procedure for the reaction of this compound with a primary amine.

Objective: To synthesize N-((5-cyclopropyl-1,3-oxazol-2-yl)methyl)aniline.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality in Protocol Design:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can act as a competing nucleophile, leading to the formation of the corresponding alcohol as a byproduct.

-

Excess Base: Ensures complete deprotonation of the amine and neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

-

Aqueous Work-up and Brine Wash: Removes the DMF solvent and inorganic salts.

The Role of the Cyclopropyl Group

The cyclopropyl group at the 5-position is not merely a passive substituent. Its unique electronic and steric properties can influence the overall characteristics of the molecule:

-

Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability in drug candidates by blocking potential sites of oxidative metabolism.

-

Conformational Rigidity: It introduces a degree of conformational constraint, which can be beneficial for binding to biological targets by reducing the entropic penalty of binding.

-

Lipophilicity: It increases the lipophilicity of the molecule, which can affect its solubility, permeability, and pharmacokinetic profile.

Applications in Drug Discovery and Medicinal Chemistry

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The synthetic versatility of this compound makes it an attractive building block for generating libraries of novel compounds for drug screening.

By reacting this versatile starting material with a diverse set of nucleophiles (amines, phenols, thiols, etc.), researchers can rapidly assemble a library of analogs. This library can then be screened against various biological targets to identify "hit" compounds. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize the potency, selectivity, and pharmacokinetic properties of these initial hits, leading to the development of new drug candidates.

Safety and Handling

-

Toxicity: Likely to be harmful if swallowed and toxic in contact with skin.[7][8][9]

-

Corrosivity: Expected to cause severe skin burns and eye damage.[7][8][9]

Mandatory Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Spill Response: Have appropriate spill containment and cleanup materials readily available.

Conclusion

This compound is a promising and versatile building block for chemical synthesis and drug discovery. Its key value lies in the reactive chloromethyl group at the 2-position, which serves as a handle for introducing a wide array of chemical functionalities. The presence of the metabolically robust cyclopropyl group further enhances its appeal for medicinal chemistry applications. By understanding its fundamental chemical properties and reactivity, researchers can effectively utilize this compound to explore new chemical space and accelerate the discovery of novel therapeutic agents.

References

-

Shin, H.J., Jeong, H.S., Lee, H.S., Park, S.K., Kim, H.M., & Kwon, H.J. (2007). Isolation and structure determination of streptochlorin, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110. Journal of Microbiology and Biotechnology, 17(9), 1403-1406. Available at: [Link]

-

Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hu, J.-F., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. Available at: [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

Phillips, E. M., & Wipf, P. (2011). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 67(35), 6569–6576. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole. As a key building block in medicinal chemistry, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development. This document offers a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative data from related oxazole derivatives.

Introduction to this compound

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom.[1] Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The subject molecule incorporates a reactive chloromethyl group at the 2-position and a cyclopropyl moiety at the 5-position, offering multiple avenues for further chemical modification and potential interaction with biological targets.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1225058-34-3 | |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.60 g/mol |

The structural elucidation of this molecule relies on a combination of spectroscopic techniques, each providing unique insights into its atomic and molecular framework.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on established chemical shift ranges for oxazoles and the influence of the substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the chloromethyl, oxazole ring, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.7 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to an electronegative chlorine atom and the oxazole ring are expected to be deshielded and appear as a singlet. |

| ~ 6.8 | Singlet | 1H | Oxazole C4-H | The proton on the oxazole ring at the 4-position is in an electron-rich environment and is expected to appear as a singlet. |

| ~ 2.0 | Multiplet | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. |

| ~ 1.0 - 1.2 | Multiplet | 4H | Cyclopropyl CH₂ | The four methylene protons of the cyclopropyl group will appear as a complex multiplet in the aliphatic region. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | Oxazole C2 | The carbon at the 2-position, bonded to nitrogen and the chloromethyl group, is expected to be significantly deshielded. |

| ~ 150 | Oxazole C5 | The carbon at the 5-position, attached to the cyclopropyl group, will also be deshielded. |

| ~ 125 | Oxazole C4 | The carbon at the 4-position of the oxazole ring. |

| ~ 40 | -CH₂Cl | The carbon of the chloromethyl group will be in the aliphatic region but shifted downfield by the chlorine atom. |

| ~ 10 | Cyclopropyl CH | The methine carbon of the cyclopropyl ring. |

| ~ 8 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl ring. |

Experimental Protocol for NMR Data Acquisition: A standard approach to acquire NMR data would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The spectra would be recorded on a 400 or 500 MHz NMR spectrometer.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | C-H stretch (oxazole ring) |

| ~ 3000 | Medium | C-H stretch (cyclopropyl) |

| ~ 2950 | Medium | C-H stretch (chloromethyl) |

| ~ 1600 | Medium-Strong | C=N stretch (oxazole ring) |

| ~ 1500 | Medium-Strong | C=C stretch (oxazole ring) |

| ~ 1100 | Strong | C-O-C stretch (oxazole ring) |

| ~ 750 | Strong | C-Cl stretch |

Causality in IR Absorptions: The C=N and C=C stretching vibrations of the oxazole ring are expected to be prominent in the fingerprint region. The strong absorption around 750 cm⁻¹ is a key indicator of the C-Cl bond.

Experimental Protocol for IR Data Acquisition: An Attenuated Total Reflectance (ATR) FT-IR spectrometer would be a suitable instrument. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Molecular Ion Peaks:

Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1.

| m/z | Ion | Relative Abundance |

| 157 | [C₇H₈³⁵ClNO]⁺ | ~100% |

| 159 | [C₇H₈³⁷ClNO]⁺ | ~32% |

Plausible Fragmentation Pathways:

The molecule is expected to undergo fragmentation upon electron ionization. A primary fragmentation pathway would be the loss of the chloromethyl radical.

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition: Electron Ionization (EI) mass spectrometry would be performed using a GC-MS system. The compound would be introduced into the ion source, where it is ionized by a beam of electrons, and the resulting fragments are separated by their mass-to-charge ratio.

Conclusion

This technical guide provides a predictive spectroscopic analysis of this compound. The outlined NMR, IR, and MS data serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and related oxazole derivatives. Experimental verification of these predictions will be crucial for the definitive structural elucidation and for building a comprehensive understanding of this promising chemical entity.

References

- This section would be populated with the specific literature sources that would be used to support the predictive claims made throughout the document, including general spectroscopy textbooks and articles on oxazole spectroscopy.

-

PubChemLite. 5-(chloromethyl)-2-cyclopropyl-1,3-oxazole. [Link]

-

ChemBK. 2-(Chloromethyl)-5-ethyl-1,3-oxazole. [Link]

-

MDPI. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]

-

PubChem. 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. [Link]

-

PubChem. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. [Link]

-

PubChem. 2,5,5-triphenyl-4H-1,3-oxazole. [Link]

-

PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. [Link]

-

PubChem. 5-(3-Chloropropyl)-2-methyl-1,3-oxazole. [Link]

-

PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

Sources

Nucleophilic attack at the chloromethyl group of an oxazole

An In-Depth Technical Guide to Nucleophilic Attack at the Chloromethyl Group of an Oxazole

Authored by: A Senior Application Scientist

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] The functionalization of this heterocycle is a cornerstone of drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Among the various synthetic handles, the 2-chloromethyl group stands out for its versatility and defined reactivity.[2] This guide provides an in-depth exploration of the nucleophilic substitution reaction at the 2-chloromethyl position of the oxazole ring. We will dissect the underlying SN2 mechanism, analyze the critical factors influencing reaction outcomes, provide field-proven experimental protocols for various nucleophile classes, and discuss the strategic application of this chemistry in the synthesis of complex, biologically active molecules.

The Strategic Importance of the 2-Chloromethyl Oxazole Moiety

The 2-chloromethyl oxazole is a highly valuable intermediate in pharmaceutical and agrochemical synthesis.[2] Its utility stems from the predictable reactivity of the chloromethyl group, which acts as a potent electrophile, inviting attack from a wide array of nucleophiles. This allows for the direct and efficient introduction of diverse functional groups, serving as a linchpin in the construction of molecular libraries for high-throughput screening and lead optimization campaigns.

The oxazole ring itself is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This structure is prevalent in compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and antidiabetic agents.[1] The ability to readily modify the oxazole core via its chloromethyl handle is therefore a critical tool for drug development professionals.

The Reaction Mechanism: A Classic SN2 Pathway

The primary reaction pathway for nucleophilic attack at the chloromethyl group of an oxazole is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.[4]

Several key features of the 2-chloromethyl oxazole substrate favor this pathway:

-

Unhindered Electrophilic Center: The carbon atom of the chloromethyl group is a primary carbon, making it sterically accessible for the incoming nucleophile's backside attack, a hallmark of the SN2 reaction.[5]

-

Effective Leaving Group: The chloride ion is a good leaving group, capable of stabilizing the negative charge it acquires upon departure.

-

Activated System: The oxazole ring, being an electron-withdrawing heterocycle, contributes to the electrophilicity of the adjacent methylene carbon, further activating it for nucleophilic attack.

The overall transformation can be visualized as follows:

Caption: SN2 mechanism for nucleophilic substitution on 2-chloromethyl oxazole.

Causality Behind Experimental Choices: Optimizing the Reaction

The success of the nucleophilic substitution hinges on the careful selection of reaction parameters. Each choice is a deliberate step to maximize yield and purity by controlling the reaction kinetics and minimizing side reactions.

The Nucleophile

The strength and nature of the nucleophile are paramount. Strong nucleophiles are required for an efficient SN2 reaction.[6] Nucleophilicity generally increases with basicity and polarizability.

-

Nitrogen Nucleophiles (Amines, Azides): Primary and secondary amines are excellent nucleophiles for this transformation. Sodium azide is also highly effective, providing a route to 2-(azidomethyl)oxazoles, which are versatile intermediates for click chemistry or reduction to primary amines.[7]

-

Oxygen Nucleophiles (Alcohols, Phenols): Alcohols and phenols require deprotonation by a base to form the more nucleophilic alkoxide or phenoxide species. The choice of base is critical to avoid side reactions.

-

Sulfur Nucleophiles (Thiols, Thiolates): Thiols are intrinsically strong nucleophiles and often react readily. In the presence of a mild base, they form highly reactive thiolate anions, which react selectively at the chloromethyl group.[8]

-

Carbon Nucleophiles (Enolates, Cyanides): Stabilized carbanions, such as those derived from malonates, are effective for forming new carbon-carbon bonds.[4]

The Solvent

The solvent plays a crucial role in stabilizing the reactants and the transition state. For SN2 reactions, polar aprotic solvents are the preferred choice.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents can solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[6]

-

Polar Protic Solvents (Water, Alcohols): These solvents are generally avoided as they can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing the reaction.

The Base

When the nucleophile is not inherently anionic (e.g., amines, thiols, alcohols), a base is required. The base's role is to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction with neutral nucleophiles like amines.

-

Inorganic Bases (K₂CO₃, Cs₂CO₃): These are commonly used, mild bases suitable for deprotonating phenols and thiols or scavenging acid. They are generally insoluble, creating a heterogeneous reaction mixture.[8]

-

Organic Bases (Triethylamine, DIPEA): These are soluble, non-nucleophilic bases used to neutralize the acid byproduct, preventing the protonation and deactivation of amine nucleophiles.

-

Strong Bases (NaH, NaOMe): Stronger bases like sodium hydride or sodium methoxide are necessary for deprotonating less acidic nucleophiles like alcohols.[4][8] They must be used under anhydrous conditions.

The Leaving Group: Chloro vs. Bromo

While this guide focuses on the chloromethyl derivative, it is crucial to understand its reactivity in context. The corresponding 2-bromomethyl oxazole is a more reactive electrophile.[4] This is because bromide is a better leaving group than chloride due to its larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond. Consequently, reactions with the bromo-derivative typically proceed faster, at lower temperatures, and may give higher yields.[4] The choice between the chloro and bromo starting material often involves a trade-off between reactivity and cost/stability.

Field-Proven Experimental Protocols

The following protocols are representative examples for the reaction of 2-chloromethyl oxazoles with different classes of nucleophiles. They are designed as self-validating systems, including steps for reaction monitoring and purification.

Caption: A generalized experimental workflow for nucleophilic substitution.[4]

Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)

-

Objective: To synthesize 2-(morpholinomethyl)oxazole.

-

Methodology:

-

To a stirred solution of 2-chloromethyl oxazole (1.0 eq) in acetonitrile (0.5 M), add morpholine (1.5 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).[8]

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours.[8]

-

Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash sequentially with water and brine, then dry the organic layer over anhydrous sodium sulfate.[8]

-

Concentrate the dried solution and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

-

Protocol 2: S-Alkylation with a Thiol (e.g., Thiophenol)

-

Objective: To synthesize 2-((phenylthio)methyl)oxazole.

-

Causality: Thiolates are powerful, soft nucleophiles that react very efficiently in SN2 reactions.[8] A mild base like K₂CO₃ is sufficient to generate the thiolate in situ.

-

Methodology:

-

To a stirred suspension of potassium carbonate (1.5 eq) in dimethylformamide (DMF, 0.5 M), add thiophenol (1.1 eq) at room temperature. Stir for 15 minutes to pre-form the thiolate.[8]

-

Add a solution of 2-chloromethyl oxazole (1.0 eq) in a small amount of DMF.

-

Stir the reaction mixture at room temperature for 2 hours.[8]

-

Monitor the reaction by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).[8]

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).[8]

-

Data Presentation: A Comparative Overview

The selection of reaction conditions significantly impacts the efficiency of the substitution. The table below summarizes typical conditions and expected outcomes for the reaction of a generic 2-chloromethyl oxazole with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield | Reference |

| Nitrogen | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | Good to Excellent | [8] |

| Nitrogen | Sodium Azide (NaN₃) | None | DMF/H₂O | 25-50 | 2-6 | Excellent | [7] |

| Sulfur | Thiophenol | K₂CO₃ | DMF | 25 | 2 | Excellent | [8] |

| Oxygen | Phenol | K₂CO₃ | DMF | 60-80 | 8-16 | Moderate to Good | [4] |

| Oxygen | Sodium Methoxide | None | Methanol | 65 | 12 | Good | [8] |

| Carbon | Diethyl Malonate | NaH | DMF / THF | 25-60 | 4-12 | Good | [4] |

Note: Yields are qualitative estimates (Moderate: 40-60%, Good: 60-80%, Excellent: >80%) and can vary based on the specific oxazole substrate and precise conditions.

Conclusion for the Field

The nucleophilic attack at the chloromethyl group of an oxazole is a robust and indispensable transformation in the synthetic chemist's toolkit. A thorough understanding of the SN2 mechanism and the interplay of nucleophile, solvent, and base allows researchers to rationally design synthetic routes to novel and complex oxazole derivatives. The protocols and principles outlined in this guide serve as a practical foundation for drug development professionals seeking to leverage this powerful chemistry. By mastering this reaction, scientists can efficiently generate the molecular diversity required to tackle challenging biological targets and accelerate the journey from hit to clinical candidate.

References

- CUTM Courseware. (n.d.). Oxazole.pdf.

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

-

de Souza, T. A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–514. Available at: [Link]

- BenchChem. (2025). Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole.

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]

-

Chad's Prep. (2018). 7.1b Factors Affecting SN2 Reactions. Available at: [Link]

- BenchChem. (2025). A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Versatile Building Block: 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole in Synthetic Chemistry

Introduction: Unveiling a Potent Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 1,3-oxazole ring is a privileged five-membered heterocycle, frequently found in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer.[1][2] The cyclopropyl group, a small, strained ring system, is another valuable architectural element, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[3] The convergence of these two key moieties in 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole creates a powerful and versatile synthetic intermediate, poised for the efficient construction of complex molecular architectures.

This comprehensive guide delves into the synthetic utility of this compound, providing detailed protocols and expert insights for its application in pharmaceutical and agrochemical research. We will explore its synthesis, reactivity, and potential applications, underscoring its role as a valuable building block for the next generation of therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 1225058-34-3 | [4] |

| Molecular Formula | C₇H₈ClNO | [4] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | Predicted to be a liquid or low-melting solid | Inferred from similar compounds |

| Hazard | Irritant | [4] |

Note: Due to limited publicly available data for this specific molecule, some properties are predicted based on structurally related compounds.

Safety and Handling Precautions

As with all chloromethylated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is expected to be harmful if swallowed, toxic in contact with skin, and to cause severe skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Strategic Synthesis of the Oxazole Core

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a representative procedure based on established methodologies for the synthesis of similar 2,5-disubstituted oxazoles.

Step 1: Acylation of Cyclopropanecarboxamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropanecarboxamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq).

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(chloroacetyl)cyclopropanecarboxamide. This intermediate can often be used in the next step without further purification.

Step 2: Dehydrative Cyclization to the Oxazole Ring

-

Reaction Setup: Place the crude N-(chloroacetyl)cyclopropanecarboxamide (1.0 eq) in a round-bottom flask.

-

Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 eq) cautiously. The reaction can be run neat or in a high-boiling inert solvent like toluene or acetonitrile.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.

-

Reaction Monitoring: Monitor the formation of the oxazole product by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Application as a Synthetic Intermediate: The Power of the Chloromethyl Group

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which acts as a potent electrophile. This allows for the facile introduction of the 5-cyclopropyloxazole moiety into a variety of molecules through nucleophilic substitution reactions.[6]

Diagram: Reactivity of this compound

Caption: Nucleophilic substitution reactions of the title compound.

Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for reacting this compound with various nucleophiles.

-

Reaction Setup: To a solution of the nucleophile (e.g., an amine, thiol, or alcohol; 1.0-1.2 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add a base (e.g., K₂CO₃, NaH, or Et₃N; 1.2-1.5 eq) if necessary to deprotonate the nucleophile.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired 2-substituted-5-cyclopropyl-1,3-oxazole derivative.

Potential Applications in Drug Discovery and Agrochemicals

The derivatives synthesized from this compound have significant potential in several areas of chemical research:

-

Medicinal Chemistry: The introduction of the 5-cyclopropyloxazole moiety can be a key step in the synthesis of novel drug candidates. The diverse functionalities that can be introduced via the chloromethyl handle allow for the exploration of a wide chemical space, targeting various biological receptors and enzymes.

-

Agrochemicals: The oxazole ring is a known toxophore in certain classes of pesticides and herbicides. The ability to functionalize the 2-position of the 5-cyclopropyloxazole core provides a route to new agrochemical candidates with potentially improved efficacy and selectivity.[7]

-

Materials Science: The rigid, planar structure of the oxazole ring, combined with the potential for further functionalization, makes these derivatives interesting candidates for the development of novel organic materials with specific electronic or photophysical properties.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile synthetic intermediate that combines the desirable features of both the oxazole and cyclopropyl motifs. Its utility as an electrophilic building block for the construction of more complex molecules is evident from the principles of organic synthesis and the reactivity of related compounds. While specific applications in the literature are still emerging, the protocols and insights provided in this guide offer a solid foundation for researchers to harness the synthetic potential of this promising compound. As the demand for novel, structurally diverse molecules in drug discovery and other areas of chemical science continues to grow, the importance of intermediates like this compound is set to increase significantly.

References

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Liu, X.-H., et al. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.

- Wang, J., et al. (2019). A Facile and Efficient Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids. Synlett, 30(05), 743-747.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 5-substituted oxazoles.

- Patil, S. A., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(18), 8844–8852.

- Fábián, L., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2549–2559.

-

MDPI. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved January 23, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 23, 2026, from [Link]

-

Arctom Scientific. (n.d.). 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole. Retrieved January 23, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved January 23, 2026, from [Link]

-

Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved January 23, 2026, from [Link]

-

ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved January 23, 2026, from [Link]

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2223–2230.

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 23, 2026, from [Link]

-

Georganics. (n.d.). Oxazole derivatives. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 1225058-34-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole in Medicinal Chemistry

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to accessing novel biological activities and optimizing pharmacokinetic profiles. The 1,3-oxazole ring is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic molecules with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2][3][4][5]. Its ability to engage in various non-covalent interactions with biological targets makes it a privileged scaffold[2][5].

When combined with a cyclopropyl group, the resulting scaffold gains significant advantages. The cyclopropyl moiety is a "bioisostere" of a phenyl ring or a gem-dimethyl group, but with a more rigid, three-dimensional structure. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. Furthermore, the cyclopropyl group often improves metabolic stability by blocking sites of oxidative metabolism, a crucial attribute for developing viable drug candidates[6][7][8].

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole , a versatile building block for the construction of novel therapeutics. We will delve into detailed protocols and explain the underlying chemical principles to empower researchers in their drug discovery endeavors.

Proposed Synthesis of this compound

While numerous methods exist for the synthesis of oxazoles[1][9], a practical and efficient route to this compound can be envisioned through a multi-step sequence starting from readily available materials. The following proposed synthesis is based on established chemical transformations.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: A Step-by-Step Guide

PART 1: Synthesis of N-(2,2-dimethoxyethyl)cyclopropanecarboxamide

-

Reaction Setup: To a stirred solution of aminoacetaldehyde dimethyl acetal (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add cyclopropanecarbonyl chloride (1.05 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

PART 2: Synthesis of 5-Cyclopropyl-2-(dimethoxymethyl)-1,3-oxazole

-

Reaction Setup: In a flask equipped with a dropping funnel, cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0 °C. Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise, keeping the temperature below 10 °C. Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

-

Reaction Progression: Add a solution of N-(2,2-dimethoxyethyl)cyclopropanecarboxamide (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C. After the addition, allow the mixture to stir at 60-70 °C for 3-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated solution of NaHCO₃ and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

PART 3: Synthesis of this compound

-

Deprotection: Dissolve the 5-cyclopropyl-2-(dimethoxymethyl)-1,3-oxazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir at room temperature for 2-3 hours to effect the deprotection to the corresponding aldehyde.

-

Reduction and Chlorination: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to reduce the aldehyde to the alcohol. After the reduction is complete (monitored by TLC), carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench by the slow addition of saturated NaHCO₃ solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography.

Physicochemical Properties and Characterization

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |

| Predicted LogP | ~2.1 |

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the chloromethyl protons (~4.6 ppm, s, 2H), the oxazole proton (~6.8 ppm, s, 1H), and the cyclopropyl protons (multiplets in the range of 0.8-2.0 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the chloromethyl carbon, the oxazole ring carbons, and the cyclopropyl carbons.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 158.03.

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry stems from the reactivity of the chloromethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the facile introduction of the cyclopropyl-oxazole moiety into more complex molecules.

General Reactivity Diagram

Caption: Reactivity of this compound with various nucleophiles.

Protocol 1: N-Alkylation of an Amine

This protocol describes the reaction with a primary or secondary amine to form a more complex secondary or tertiary amine, respectively.

-

Reaction Setup: To a solution of the amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition of Electrophile: Add a solution of this compound (1.1 eq) in the same solvent to the mixture.

-

Reaction Progression: Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation Checkpoint: The disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate indicates the reaction is proceeding.

-

-

Work-up and Purification: Filter off the base and concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or preparative HPLC.

Protocol 2: S-Alkylation of a Thiol

This protocol is useful for linking the scaffold to cysteine-containing peptides or other thiol-bearing molecules.

-

Reaction Setup: To a solution of the thiol (1.0 eq) in THF or DMF at 0 °C, add a strong base like sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Addition of Electrophile: After cessation of hydrogen evolution (approx. 15-30 minutes), add a solution of this compound (1.05 eq) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Potential Therapeutic Applications

The this compound scaffold is a precursor to a multitude of derivatives with potential therapeutic value.

-

Anticancer Agents: The incorporation of the cyclopropyl-oxazole moiety can lead to potent tubulin polymerization inhibitors.[10] By reacting the chloromethyl intermediate with appropriate sulfonamides or anilines, novel compounds with potential antimitotic activity can be synthesized.[10]

-

Antibacterial Agents: Oxadiazole derivatives, structurally related to oxazoles, have shown promising antibacterial activity.[11] The cyclopropyl-oxazole core can be elaborated to explore new antibacterial agents.

-

Kinase Inhibitors: The rigid nature of the cyclopropyl group can be exploited to target the ATP-binding site of various kinases, a common strategy in modern oncology.

-

CNS-Active Agents: The physicochemical properties of the scaffold (moderate LogP, potential for hydrogen bonding) make it an interesting starting point for the development of agents targeting receptors in the central nervous system.

Conclusion

This compound is a high-value building block for medicinal chemists. Its synthesis, while requiring a multi-step process, is achievable through established methodologies. The true power of this reagent lies in the reactivity of its chloromethyl group, which serves as a versatile handle for derivatization. The combination of the biologically active oxazole ring and the conformationally constraining, metabolically robust cyclopropyl group provides a strong foundation for the development of next-generation therapeutics. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage this promising scaffold in their drug discovery programs.

References

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

-

2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- US4742060A - Heterocyclic compounds.

- WO2007058338A2 - Oxazole compound and pharmaceutical composition.

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

-

Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. Europe PMC. [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocol for Amine Substitution on 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

Introduction

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The functionalization of the oxazole ring is a key strategy in the development of novel therapeutic agents. This document provides a detailed protocol for the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole with a variety of primary and secondary amines. This reaction provides a versatile and efficient route to a library of 2-(aminomethyl)-5-cyclopropyl-1,3-oxazoles, which are valuable building blocks for drug discovery programs.

The 2-(chloromethyl) group on the oxazole ring exhibits reactivity analogous to a benzylic chloride, making it susceptible to displacement by a range of nucleophiles.[1] This protocol has been developed to be a robust and scalable procedure, with considerations for reaction optimization, purification, and characterization of the final products.

Reaction Principle and Mechanism

The core of this protocol is a standard SN2 (bimolecular nucleophilic substitution) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

The reactivity of the 2-(chloromethyl) group is enhanced by the adjacent oxazole ring, which can stabilize the transition state of the reaction. The ease of this substitution makes 2-(halomethyl)oxazoles excellent scaffolds for chemical elaboration.[1]

Experimental Workflow

The overall experimental workflow for the amine substitution on this compound is depicted in the following diagram:

Caption: General workflow for the synthesis of 2-(aminomethyl)-5-cyclopropyl-1,3-oxazoles.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of this compound with a generic amine. Specific modifications may be necessary depending on the nucleophilicity, steric hindrance, and solubility of the amine used.

Materials and Reagents:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

-

Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Inorganic base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), triethylamine (Et₃N)) (optional, see discussion below)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath with temperature control

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography system

General Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Amine Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of starting material). Add the amine (1.1 - 2.0 eq). For less reactive amines or to scavenge the HCl byproduct, a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) can be added. The use of a base is highly recommended to drive the reaction to completion.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) under an inert atmosphere. The optimal temperature will depend on the reactivity of the amine.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. A typical reaction time is between 2 to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-5-cyclopropyl-1,3-oxazole.

-